molecular formula C33H57N5O5 B12102164 Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Cat. No.: B12102164
M. Wt: 603.8 g/mol
InChI Key: JFHZXDZUXGBFAQ-UHFFFAOYSA-N
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Description

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate is a synthetic compound known for its applications in anti-aging and skincare products. It is a nonsteroidal agent that enhances cutaneous hydration and reduces oxidative stress and inflammation, thereby improving clinical signs of aging such as wrinkles and age spots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate typically involves multiple steps:

    Acylation Reaction: The initial step involves the acylation of 3-(4-hydroxyphenyl)propanoic acid with acetic anhydride to form 2-acetamido-3-(4-hydroxyphenyl)propanoic acid.

    Amidation Reaction: This intermediate is then reacted with hexadecylamine to form the hexadecyl ester.

    Coupling Reaction: The final step involves coupling this ester with 5-(diaminomethylideneamino)pentanoic acid under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imine group in the diaminomethylideneamino moiety can be reduced to form amines.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through:

Comparison with Similar Compounds

Similar Compounds

  • **Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(aminomethylideneamino)pentanoate
  • **Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)hexanoate

Uniqueness

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate is unique due to its specific combination of hydrating, anti-inflammatory, and oxidative stress-reducing properties. This makes it particularly effective in anti-aging applications compared to other similar compounds .

Properties

IUPAC Name

hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZXDZUXGBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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